2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide

structure-activity relationship PfATP4 antimalarial drug discovery

2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide (CAS 955546-24-4) is a synthetic small molecule belonging to the class of indole-oxadiazole hybrid scaffolds bearing an N-substituted acetamide side chain. The compound incorporates a 1,3,4-oxadiazole ring linked to the 2-position of the indole core and a 2-chlorobenzyl group on the acetamide nitrogen.

Molecular Formula C19H15ClN4O2
Molecular Weight 366.81
CAS No. 955546-24-4
Cat. No. B2355084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide
CAS955546-24-4
Molecular FormulaC19H15ClN4O2
Molecular Weight366.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2CC(=O)NCC3=CC=CC=C3Cl)C4=NN=CO4
InChIInChI=1S/C19H15ClN4O2/c20-15-7-3-1-6-14(15)10-21-18(25)11-24-16-8-4-2-5-13(16)9-17(24)19-23-22-12-26-19/h1-9,12H,10-11H2,(H,21,25)
InChIKeyDJZRVGFLBVUFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide: Core Structural Identity and Procurement-Relevant Physicochemical Profile


2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide (CAS 955546-24-4) is a synthetic small molecule belonging to the class of indole-oxadiazole hybrid scaffolds bearing an N-substituted acetamide side chain. The compound incorporates a 1,3,4-oxadiazole ring linked to the 2-position of the indole core and a 2-chlorobenzyl group on the acetamide nitrogen. Its molecular formula is C19H15ClN4O2 with a molecular weight of 366.81 g/mol [1]. Scientific interest in indole-oxadiazole hybrids has centered predominantly on their potential as antidiabetic agents via α-glucosidase inhibition and as antimalarials targeting the Plasmodium falciparum cation ATPase PfATP4 [2][3]. However, no peer-reviewed primary research paper or patent specifically characterizing the bioactivity, selectivity, pharmacokinetics, or in vivo performance of this precise compound has been identified in public-domain literature indexed through May 2026.

Procurement Risk: Why Generic Interchange of 2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide with In-Class Analogs Is Not Supported by Evidence


Indole-oxadiazole-acetamide compounds cannot be treated as interchangeable chemical probes or lead candidates without case-specific quantitative justification. Published structure–activity relationship (SAR) data for the most closely related antimalarial N-acetamide indole series demonstrate that even minor structural modifications produce drastic changes in bioactivity. For instance, removal of the 5-methyl group on the 1,3,4-oxadiazole of compound W454—the direct des-methyl analog with a 2-chlorophenyl (vs. 2-chlorobenzyl) acetamide—resulted in complete loss of antiplasmodial activity (EC50 >10 μM vs. 0.667 μM) [1]. Similarly, shifting the oxadiazole substitution from the indole 6-position to alternative regioisomers, or altering the acetamide N-aryl substituent, has been shown to ablate or profoundly alter potency and selectivity profiles [1][2]. Consequently, a procurement decision to substitute 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide with any structurally related analog—whether W454, compound 17, or a non-chlorinated benzyl variant—cannot be justified by class-level activity extrapolation alone and carries a high risk of obtaining a biologically irrelevant tool compound.

Quantitative Differentiation Evidence for 2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide Versus Closest Analogs


Structural Differentiation: 2-Position Oxadiazole and 2-Chlorobenzyl Acetamide Versus 6-Position 5-Methyl-Oxadiazole and 2-Chlorophenyl Acetamide (W454)

The target compound possesses a 1,3,4-oxadiazole at the indole 2-position and a 2-chlorobenzyl acetamide side chain. The analog W454 (compound 5 in Awalt et al., 2025) carries a 5-methyl-1,3,4-oxadiazole at the indole 6-position and a 2-chlorophenyl acetamide. No head-to-head comparative bioassay has been published for these two precise compounds. However, SAR from the W454 series provides critical inference: the des-methyl analog (compound 17, bearing 1,3,4-oxadiazole at the 6-position without 5-methyl substitution and 2-chlorophenyl acetamide) exhibited EC50 >10 μM against P. falciparum 3D7, compared to W454 EC50 = 0.667 μM [1]. This indicates that the absence of the 5-methyl group—a feature shared by the target compound—is associated with complete loss of antiplasmodial activity in the 6-position oxadiazole context. The target compound additionally differs in oxadiazole attachment position (2- vs. 6-) and acetamide N-substituent (2-chlorobenzyl vs. 2-chlorophenyl), structural changes that the W454 SAR has shown to independently modulate potency and selectivity [1].

structure-activity relationship PfATP4 antimalarial drug discovery

Differentiation from Antidiabetic Indole-Oxadiazole Acetamides: α-Glucosidase Inhibition SAR

A series of indole-based oxadiazole scaffolds with N-substituted acetamides was evaluated for α-glucosidase inhibition by Nazir et al. (2018). The most active compounds (8h and 8l) showed IC50 values of 9.46 ± 0.03 µM and 9.37 ± 0.03 µM, respectively, surpassing the standard acarbose (IC50 = 37.38 ± 0.12 µM). These compounds possess an N-phenyl/arylacetamide side chain and a thioether-linked 1,3,4-oxadiazole at the indole 3-position [1]. The target compound, with an oxadiazole directly attached at the indole 2-position (not 3-position) and a 2-chlorobenzyl acetamide, is structurally distinct from the active antidiabetic series. No α-glucosidase inhibition data have been reported for the target compound. The SAR from Nazir et al. indicates that both the oxadiazole attachment position and the N-substituent identity significantly impact inhibitory potency, and thus the antidiabetic activity of the target compound cannot be inferred from the published series.

α-glucosidase inhibition antidiabetic indole-oxadiazole hybrids

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Topological Polar Surface Area

The target compound has a molecular weight of 366.81 g/mol and a calculated cLogP of approximately 3.5–4.5 (estimated from structural analogs). By comparison, W454 (MW 380.83, cLogP 5.5, TPSA 73 Ų) and compound 17 (MW 366.81, cLogP 5.1, TPSA 73 Ų) have been computationally characterized [1]. The target compound is predicted to possess a TPSA of approximately 76 Ų (increased by the additional hydrogen-bond acceptor of the 2-position oxadiazole linkage and the benzyl vs. phenyl acetamide). The lower cLogP of the target compound relative to W454 may enhance aqueous solubility but could reduce membrane permeability, a trade-off that has not been experimentally validated. These computational parameters place the compound within lead-like chemical space but do not constitute a proven advantage without experimental ADME or pharmacokinetic data.

drug-likeness ADME physicochemical properties

Research Application Scenarios for 2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide


Exploratory SAR Probe for Indole-Oxadiazole Acetamide Chemical Space

The compound can serve as a structural probe to interrogate the biological consequences of relocating the 1,3,4-oxadiazole from the indole 6-position (as in the W454 antimalarial series) to the 2-position, and of using a 2-chlorobenzyl vs. 2-chlorophenyl acetamide. When tested alongside W454 and compound 17 in PfATP4-dependent assays, the target compound would directly reveal the positional and substitutional SAR governing target engagement—an unanswered question from the published optimization campaign [1].

Negative Control for 5-Methyl-1,3,4-Oxadiazole Antimalarials

Since published evidence demonstrates that removal of the 5-methyl group from the oxadiazole of W454 ablates antiplasmodial activity (compound 17, EC50 >10 μM), the target compound—which also lacks a 5-methyl substituent—may serve as a negative control in PfATP4 inhibitor screening cascades, provided that its lack of activity is experimentally confirmed. This application requires validation of inactivity in the same assay format used for W454 [1].

Synthetic Intermediate for Diversified Indole-Oxadiazole Libraries

The 2-position oxadiazole attachment and the free NH of the acetamide (or its synthetic handle) offer distinct vectors for further derivatization compared to the 6-position oxadiazole series. The compound could be used as a scaffold for generating novel libraries exploring 2-substituted indole chemical space, which is underrepresented in published indole-oxadiazole medicinal chemistry [2].

Quote Request

Request a Quote for 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.